molecular formula C14H17NO5 B7813269 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid

3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid

Cat. No.: B7813269
M. Wt: 279.29 g/mol
InChI Key: LZZGAXZTDQAHHH-UHFFFAOYSA-N
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Description

3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid is a complex organic compound characterized by its unique structure, which includes an ethyl group and a nitrobenzoyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid typically involves multiple steps, starting with the preparation of the nitrobenzoyl derivative. One common method is the nitration of benzene to produce 3-nitrobenzoic acid, followed by esterification to form the corresponding ethyl ester

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules. Its nitro group can be reduced to an amino group, which is often found in bioactive compounds.

Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 3-nitrobenzoate: Similar in structure but lacks the pentanoic acid moiety.

  • 3-Nitrobenzoic acid: A simpler compound without the ethyl group and pentanoic acid.

  • 3-Ethylbenzoic acid: Lacks the nitro group and pentanoic acid moiety.

Properties

IUPAC Name

3-ethyl-3-(3-nitrobenzoyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-14(4-2,9-12(16)17)13(18)10-6-5-7-11(8-10)15(19)20/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZGAXZTDQAHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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